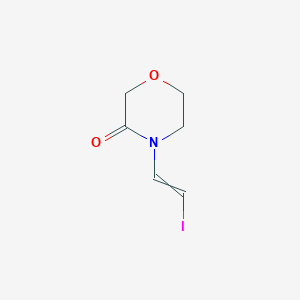

4-(2-iodoethenyl)morpholin-3-one

Beschreibung

4-(2-Iodoethenyl)morpholin-3-one (CAS: 253.04, molecular formula: C₆H₈INO₂) is a halogenated morpholinone derivative characterized by an iodoethenyl substituent at the 4-position of the morpholin-3-one ring. This compound’s iodine atom introduces significant steric bulk and polarizability, which influence its reactivity and physicochemical properties.

Eigenschaften

Molekularformel |

C6H8INO2 |

|---|---|

Molekulargewicht |

253.04 g/mol |

IUPAC-Name |

4-(2-iodoethenyl)morpholin-3-one |

InChI |

InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2 |

InChI-Schlüssel |

OHVQYVBODIWXQD-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC(=O)N1C=CI |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-Iodethenyl)morpholin-3-on beinhaltet typischerweise die Einführung der Iodethenylgruppe in den Morpholin-3-on-Ring. Eine gängige Methode beinhaltet die Reaktion von Morpholin-3-on mit Iod und einem geeigneten Alkin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Acetonitril durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Für die Produktion im industriellen Maßstab wird der Prozess optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, die eine bessere Kontrolle der Reaktionsparameter wie Temperatur, Druck und Reaktionszeit ermöglichen. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie erhöht die Effizienz des Produktionsprozesses weiter.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-Iodethenyl)morpholin-3-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Iodethenylgruppe in andere funktionelle Gruppen umwandeln.

Substitution: Das Iodatom kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Natriumazid oder Thioharnstoff.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während die Substitution mit Aminen zu Amin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(2-Iodethenyl)morpholin-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Iodethenylgruppe kann an verschiedenen biochemischen Wegen teilnehmen und möglicherweise bestimmte Enzyme hemmen oder aktivieren. Die genauen molekularen Zielstrukturen und Wege werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass die Verbindung mit Proteinen interagieren kann, die an der Zellsignalisierung und dem Stoffwechsel beteiligt sind.

Wirkmechanismus

The mechanism of action of 4-(2-iodoethenyl)morpholin-3-one involves its interaction with specific molecular targets. The iodoethenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Morpholin-3-one derivatives vary primarily in their substituents, which dictate their electronic and steric profiles. Key analogs include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-(2-Iodoethenyl)morpholin-3-one | 2-Iodoethenyl | C₆H₈INO₂ | 253.04 | Iodine atom introduces polarizability |

| 4-(2-Chloroethyl)morpholin-3-one | 2-Chloroethyl | C₆H₁₀ClNO₂ | 179.60 | Chlorine substituent enhances electrophilicity |

| 4-(4-Nitrophenyl)morpholin-3-one | 4-Nitrophenyl | C₁₀H₁₀N₂O₄ | 222.20 | Nitro group confers strong electron-withdrawing effects |

| 4-(4-Aminophenyl)morpholin-3-one | 4-Aminophenyl | C₁₀H₁₂N₂O₂ | 192.22 | Amino group enables hydrogen bonding and reactivity |

| 4-(2-Aminoethyl)morpholin-3-one HCl | 2-Aminoethyl (HCl salt) | C₆H₁₃ClN₂O₂ | 180.63 | Charged amino group increases water solubility |

- Electronic Effects: The iodoethenyl group in the target compound is less electronegative than the nitro group in 4-(4-nitrophenyl)morpholin-3-one but more polarizable than chloroethyl or aminophenyl substituents.

- Steric Effects: The bulky iodine atom in 4-(2-iodoethenyl)morpholin-3-one may hinder ring puckering compared to smaller substituents like chloroethyl or aminoethyl. Computational studies on morpholine ring puckering (e.g., Cremer-Pople parameters) could further elucidate conformational differences .

Physicochemical Properties

- Solubility: The iodoethenyl group’s hydrophobicity likely reduces water solubility compared to the charged 4-(2-aminoethyl)morpholin-3-one hydrochloride (water-soluble due to HCl salt) .

- pKa: The amino group in 4-(4-aminophenyl)morpholin-3-one (pKa ~4.85) contrasts with the electron-withdrawing nitro group (pKa ~-4.12), highlighting the substituent’s impact on acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.